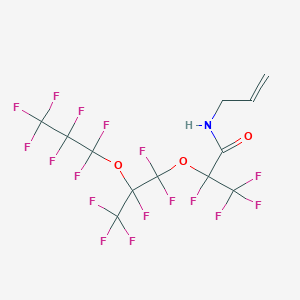
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide is a chemical compound known for its unique structure and properties. It belongs to the class of perfluorinated compounds, which are characterized by the presence of fluorine atoms. These compounds are often used in various industrial applications due to their stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves multiple steps, starting with the preparation of the perfluorinated intermediate. The key steps include:
Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone.
Allylation: Addition of an allyl group to the fluorinated intermediate.
Amidation: Formation of the amide bond by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes, followed by controlled allylation and amidation reactions. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form perfluorinated carboxylic acids.
Reduction: Reaction with reducing agents to form perfluorinated alcohols.
Substitution: Reaction with nucleophiles to replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Aplicaciones Científicas De Investigación
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Used in the production of high-performance materials, such as coatings and lubricants, due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves its interaction with various molecular targets. The fluorine atoms in the compound provide stability and resistance to degradation, allowing it to interact with specific pathways in biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide: Known for its stability and resistance to degradation.
Perfluorooctanoic acid (PFOA): Another perfluorinated compound with similar properties but different applications.
Perfluorooctanesulfonic acid (PFOS): Similar in structure but used primarily in industrial applications.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it suitable for a wide range of applications, from scientific research to industrial production.
Propiedades
Número CAS |
174080-50-3 |
|---|---|
Fórmula molecular |
C12H6F17NO3 |
Peso molecular |
535.15 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H6F17NO3/c1-2-3-30-4(31)5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2,(H,30,31) |
Clave InChI |
BUSXJIQRFNBMLP-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



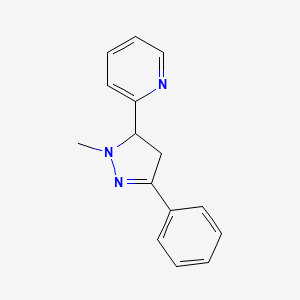
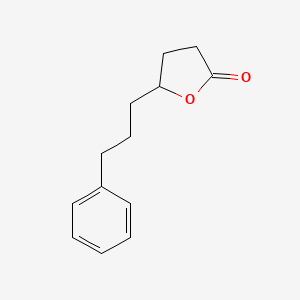
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)

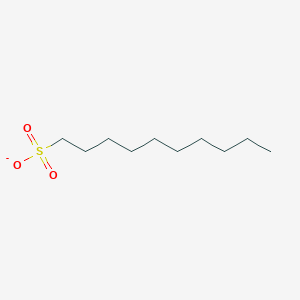
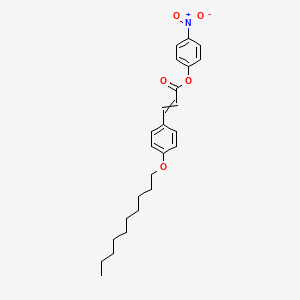
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)

![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)

